![molecular formula C35H42N4O7S B058595 Fmoc-Arg(Pmc)-OH CAS No. 119831-72-0](/img/structure/B58595.png)
Fmoc-Arg(Pmc)-OH
Overview
Description
Fmoc-Arg(Pmc)-OH is an Fmoc-protected form of L-Arginine . It is used in the synthesis of peptides and peptide fragments . The Fmoc group provides protection to specific functional groups while allowing for efficient peptide bond formation .
Synthesis Analysis
This compound is used as a building block in peptide synthesis . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides . A study has been conducted to develop substrate-tolerant amide coupling reaction conditions for amino acid monomers .
Molecular Structure Analysis
The molecular formula of this compound is C35H42N4O7S . Its molecular weight is 662.8 g/mol . The structure of this compound can be found in various chemical databases .
Chemical Reactions Analysis
Peptide synthesis is a complex process with multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . Due to the many steps and chemical compounds involved and the chemical nature of specific amino acids, the synthesis of some sequences can be problematic and present challenges .
Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It is used in the synthesis of peptides and peptide fragments .
Scientific Research Applications
Peptide Synthesis :
- Solid-phase synthesis of protected peptide amides using Fmoc-Arg(Pmc)-OH, with focus on resin choices for efficient yields (Story & Aldrich, 2009).
- Application in the synthesis of ubiquitin, demonstrating its utility in complex peptide structures (Ramage, Green, & Ogunjobi, 1989).
- Used in the improved synthesis of Bradykinin, a bioactive peptide, showcasing its effectiveness in specific peptide contexts (Stephenson, Plieger, & Harding, 2011).
- Solid-phase synthesis of ψ[CH(CN)NH] pseudopeptides, where this compound plays a crucial role (Herranz et al., 1993).
Cell Culture and Biomedical Applications :
- This compound in dipeptide hydrogels, supporting cell viability and growth, important for tissue engineering and regenerative medicine (Liyanage et al., 2015).
- Development of antibacterial composite materials using Fmoc-decorated self-assembling building blocks (Schnaider et al., 2019).
- Creation of hybrid hydrogels incorporating functionalized single-walled carbon nanotubes for potential biomedical applications (Roy & Banerjee, 2012).
Chemical Analysis :
- Utilization in chromatographic methods for the determination of compounds in groundwater, demonstrating its analytical applications (Lopez et al., 1996).
Other Notable Applications :
- Strategies for the diversification of peptide scaffolds, where this compound is used to modify arginine analogues (Flemer et al., 2008).
- Incorporation in vitamin B6-conjugated peptides, indicating its utility in specialized peptide modifications (Zhu & Stein, 1994).
Mechanism of Action
Target of Action
Fmoc-Arg(Pmc)-OH is primarily used in the synthesis of peptides . Its primary targets are the amino acid residues in the peptide chain that it is being used to construct .
Mode of Action
This compound operates by attaching to the peptide resin during solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for the amino terminus of the growing peptide chain, preventing unwanted side reactions . The Pmc group specifically protects the guanidine group of the arginine residue .
Biochemical Pathways
In the context of peptide synthesis, the Fmoc group is removed under basic conditions, allowing the next amino acid in the sequence to be added . This process is repeated until the desired peptide sequence is obtained .
Result of Action
The result of the action of this compound is the successful incorporation of an arginine residue into a growing peptide chain during SPPS . The Fmoc and Pmc protecting groups ensure that the peptide chain grows in the desired sequence with minimal side reactions .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis . Factors such as the choice of solvent, temperature, and the specific reagents used for deprotection and coupling can all impact the efficiency and success of the peptide synthesis .
Safety and Hazards
Future Directions
Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . As a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, substrate-tolerant amide coupling reaction conditions for amino acid monomers have been developed .
properties
IUPAC Name |
(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)23-16-17-35(4,5)46-30(20)23)47(43,44)39-33(36)37-18-10-15-29(32(40)41)38-34(42)45-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWZCODKTSUZJN-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388392 | |
Record name | Fmoc-Arg(Pmc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
119831-72-0 | |
Record name | Fmoc-Arg(Pmc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-Arg(Pmc)-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Fmoc-Arg(Pmc)-OH used in solid phase peptide synthesis, and what makes it advantageous over other arginine derivatives?
A1: this compound is a commonly used derivative of arginine in SPPS due to the presence of the Fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino group and the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group protecting the guanidino side chain.
- Orthogonal Protection: The Fmoc and Pmc groups are orthogonal, meaning they can be removed selectively under different conditions without affecting other protecting groups in the peptide synthesis. [, ]
- Minimized Side Reactions: While the Pmc group helps minimize unwanted side reactions like lactam formation during synthesis, particularly when compared to other protecting groups like Tosyl (Tos), it's not entirely eliminated. []
- Efficient Coupling: this compound, when used with coupling agents like N,N′-dicyclohexyl carbodiimide (DCC), facilitates efficient peptide bond formation in SPPS. []
Q2: What specific challenge does this compound address in SPPS compared to other arginine derivatives like Z-Arg(Tos)-OH or Boc-Arg(Tos)-OH?
A: One significant challenge in SPPS, particularly with arginine-containing peptides, is the unwanted formation of delta-lactams during coupling procedures. [] This side reaction can lower the yield and purity of the desired peptide.
- Reduced Lactam Formation: While not completely eliminating it, using this compound has been shown to induce significantly less delta-lactam formation compared to Z-Arg(Tos)-OH or Boc-Arg(Tos)-OH, particularly when combined with specific coupling methods. [] This results in a higher yield of the desired peptide.
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